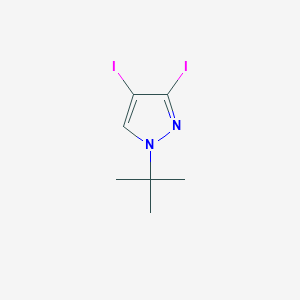
1-tert-butyl-3,4-diiodo-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-butyl-3,4-diiodo-1H-pyrazole is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its two iodine atoms attached to the 3rd and 4th positions of the pyrazole ring, and a tert-butyl group at the 1st position. Pyrazole derivatives are widely studied due to their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1-tert-butyl-3,4-diiodo-1H-pyrazole typically involves iodination reactions. One common method is the iodination of tert-butyl 4-iodo-1H-pyrazole-1-carboxylate using iodine and ammonium hydroxide. The reaction conditions often include the use of solvents like dichloromethane (DCM) and methanol (MeOH), and the reaction is carried out at room temperature . Industrial production methods may involve similar iodination processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-tert-butyl-3,4-diiodo-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different pyrazole derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds, which are important in medicinal chemistry and materials science.
Common reagents used in these reactions include iodine, ammonium hydroxide, organometallic reagents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-tert-butyl-3,4-diiodo-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of biologically active compounds, including potential anticancer, antimicrobial, and anti-inflammatory agents.
Agricultural Chemistry: Pyrazole derivatives are used in the development of new pesticides and herbicides.
Materials Science: The compound is used in the synthesis of heterobiaryls, which are important in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3,4-diiodo-1H-pyrazole involves its interaction with molecular targets through its iodine atoms and pyrazole ring. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. The specific pathways involved depend on the biological or chemical context in which the compound is used .
Comparison with Similar Compounds
1-tert-butyl-3,4-diiodo-1H-pyrazole can be compared with other pyrazole derivatives such as:
tert-butyl 4-iodo-1H-pyrazole-1-carboxylate: This compound has a single iodine atom and a carboxylate group, making it less reactive in certain substitution reactions.
3,5-di-tert-butyl-1H-pyrazole: This compound lacks iodine atoms, which affects its reactivity and applications in different chemical reactions.
The uniqueness of this compound lies in its dual iodine substitution, which enhances its reactivity and versatility in various chemical and biological applications.
Properties
Molecular Formula |
C7H10I2N2 |
|---|---|
Molecular Weight |
375.98 g/mol |
IUPAC Name |
1-tert-butyl-3,4-diiodopyrazole |
InChI |
InChI=1S/C7H10I2N2/c1-7(2,3)11-4-5(8)6(9)10-11/h4H,1-3H3 |
InChI Key |
WHHUQDVWAIYDRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(C(=N1)I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl [1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B10903165.png)
![methyl 5-chloro-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903173.png)
![Methyl 3,6-dicyclopropyl-1-(2-(isopropylamino)-2-oxoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903183.png)
![N~1~-[3-Nitro-5-(phenylsulfanyl)phenyl]-1-adamantanecarboxamide](/img/structure/B10903187.png)
![methyl 1-(2-cyanoethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10903188.png)
![methyl 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoate](/img/structure/B10903190.png)
![2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(tetrahydrofuran-2-ylmethyl)propanamide](/img/structure/B10903201.png)
![[5-(3,4-Dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-2-YL](2,4,6-trimethylpiperidino)methanone](/img/structure/B10903208.png)
![N-(4-chlorophenyl)-2-[(2-hydroxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B10903210.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(4-chloro-3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B10903216.png)
![7-Aminopyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B10903217.png)
![1-[(4-fluorophenoxy)methyl]-N-(4-methylpyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10903218.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B10903225.png)
![3-bromo-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]benzohydrazide](/img/structure/B10903230.png)
